2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-one
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Overview
Description
2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-one is a nitrogen-containing heterocyclic compound with a complex fused ring structure. This compound is part of the indenoquinolinone family, which is known for its significant biological and pharmacological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-one typically involves the use of palladium-catalyzed reactions. One common method is the aryne-mediated palladium(II)-catalyzed remote C–H activation. This process involves the use of 2-haloquinoline-3-carbaldehyde as a starting material, which undergoes simultaneous C–H (aldehyde) and C–X bond activation . The reaction conditions often include the use of palladium catalysts, aryne precursors, and specific ligands to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinone forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biological pathways.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a role in various physiological and pathological processes . The compound’s ability to donate nitric oxide (NO) through cytochrome P450-catalyzed oxidation is another mechanism by which it exerts its effects .
Comparison with Similar Compounds
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar core structure but differs in the substitution pattern and specific functional groups.
Indeno[1,2-c]quinoline: Another related compound with a different arrangement of the fused rings and functional groups.
Uniqueness
2,3-Dimethyl-11H-indeno[1,2-b]quinolin-11-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H13NO |
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Molecular Weight |
259.3 g/mol |
IUPAC Name |
2,3-dimethylindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H13NO/c1-10-7-13-14(8-11(10)2)18(20)15-9-12-5-3-4-6-16(12)19-17(13)15/h3-9H,1-2H3 |
InChI Key |
FEVLNSVCIUJPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=CC4=CC=CC=C4N=C32 |
Origin of Product |
United States |
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